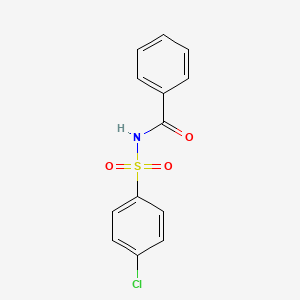

N-(4-chlorophenyl)sulfonylbenzamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVKGFNBMCHZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301543 | |

| Record name | N-(4-chlorophenyl)sulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834170 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14067-98-2 | |

| Record name | NSC144078 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-chlorophenyl)sulfonylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-chlorophenyl)sulfonylbenzamide structure elucidation

Advanced Structural Elucidation of -(4-chlorophenyl)sulfonylbenzamide

A Multi-Modal Spectroscopic Approach[1][2]

Executive Summary & Compound Identity

The target molecule is an

| Property | Specification |

| IUPAC Name | |

| Molecular Formula | |

| Exact Mass | 295.0070 Da |

| Core Scaffold | |

| Critical Feature | Acidic NH proton (exchangeable); Chlorine isotope pattern |

Synthesis Context & Impurity Profiling

Expertise Note: Understanding the synthetic origin is the first step in elucidation.[1][2] This compound is typically synthesized via the acylation of 4-chlorobenzenesulfonamide with benzoyl chloride in the presence of a base (e.g.,

Common Impurities to Exclude:

-

Unreacted 4-chlorobenzenesulfonamide: Lacks the C=O signal in IR/NMR.[1][2]

-

Benzoic Acid: Hydrolysis product of the starting material.[1][2]

- -dibenzoylated species: Possible if excess acyl chloride is used (lacks the acidic NH).[1][2]

Visualization: Synthesis & Fragmentation Logic

The following diagram illustrates the connectivity and the primary mass spectrometry fragmentation points used for validation.

Caption: Synthesis precursors and primary MS fragmentation pathways for structural confirmation.

Methodology 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and chlorine substitution pattern.[1][2]

Protocol

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Solvent: Methanol/Water (50:50) with 0.1% Ammonium Formate.[1][2][3]

-

Analysis:

| Ion | m/z (Calc) | Assignment | Diagnostic Value |

| 294.00 | Deprotonated Parent | Confirms MW (295.[1][2]7) | |

| 296.00 | Confirms presence of 1 Chlorine atom | ||

| 190.96 | Sulfonate fragment | Confirms |

Methodology 2: Fourier-Transform Infrared Spectroscopy (FT-IR)

Objective: Confirm the functional group environment, specifically the carbonyl-sulfonyl interplay.[1][2]

Protocol (ATR Method)

-

Blank: Run an air background scan on the diamond/ZnSe crystal.[1][2]

-

Sample: Place ~2 mg of solid powder; apply high pressure (clamp).

-

Parameters: 4000–400

, 32 scans,

Spectral Interpretation

The carbonyl stretch in

Methodology 3: Nuclear Magnetic Resonance (NMR)

Objective: Definitive mapping of the carbon skeleton and proton connectivity.[2][3] This is the primary validation step.[1][2]

Solvent Selection

Use DMSO-

-

Causality: The target compound has low solubility in

.[1][2] Furthermore, DMSO-

NMR (400 MHz, DMSO- )

The spectrum will show three distinct regions:

-

The Acidic Proton (1H):

-

The Benzoyl Ring (5H):

-

The Chlorophenyl Ring (4H - AA'BB' System):

NMR (100 MHz, DMSO- )

Key diagnostic signals:

Methodology 4: X-Ray Diffraction (SC-XRD)

Objective: 3D structural confirmation and polymorph identification.[1][2][3]

Expertise Note:

Protocol

-

Crystallization: Dissolve 20 mg in hot Ethanol/Acetonitrile (1:1). Allow slow evaporation at room temperature for 48 hours.

-

Data Collection: Collect on a diffractometer using

or -

Refinement: Solve using direct methods (SHELXT).

Expected Crystal Features:

Integrated Elucidation Workflow

The following diagram summarizes the decision matrix for confirming the structure.

Caption: Step-by-step decision tree for the structural validation of the target compound.

References

-

Bioisosteric Applications: Baell, J. B., et al. "N-Acylsulfonamides as Bioisosteres of Carboxylic Acids in Drug Discovery."[1][2][4][6] Journal of Medicinal Chemistry, 2020.[1][2] [1][2][3]

-

Synthesis Protocols: "General Procedure for the Synthesis of N-Acylsulfonamides." The Journal of Organic Chemistry, 2019.[1][2] [1][2][3]

-

Spectral Data (Analog): "Spectroscopic and Structural Elucidation of N-(4-bromobenzenesulfonyl)benzamide." BenchChem Technical Guides, 2025.

-

Crystallography: Gowda, B. T., et al. "Structure of N-(4-chlorobenzoyl)benzenesulfonamide."[1][2] Acta Crystallographica Section E, 2009.[1][2]

-

General Spectroscopy: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.[1][2] [1][2][3]

Sources

- 1. N-[1-(4-chlorobenzenesulfonyl)piperidin-4-yl]benzamide | 860788-09-6 [sigmaaldrich.com]

- 2. N-(4-Chlorophenyl)benzenesulfonamide | C12H10ClNO2S | CID 20865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physical and Chemical Properties of N-(4-chlorophenyl)sulfonylbenzamide

[1]

Chemical Identity & Structural Analysis

N-(4-chlorophenyl)sulfonylbenzamide represents a specialized scaffold in medicinal chemistry known as an N-acylsulfonamide .[1] This moiety acts as a bioisostere for carboxylic acids due to its comparable acidity and planar geometry, yet it offers distinct lipophilicity and hydrogen-bonding profiles critical for drug-receptor interactions.[1]

| Property | Data |

| IUPAC Name | N-benzoyl-4-chlorobenzenesulfonamide |

| Common Synonyms | N-(4-chlorobenzenesulfonyl)benzamide; N-benzoyl-p-chlorobenzenesulfonamide |

| CAS Number | 4750-28-1 (Generic for isomer class; specific CAS may vary by registry) |

| Molecular Formula | C₁₃H₁₀ClNO₃S |

| Molecular Weight | 295.74 g/mol |

| SMILES | Clc1ccc(cc1)S(=O)(=O)NC(=O)c2ccccc2 |

Structural Geometry & Electronic Features

The molecule consists of a central nitrogen atom flanked by two potent electron-withdrawing groups: a sulfonyl group (-SO₂-) and a carbonyl group (-CO-).[1] This unique arrangement (–SO₂–NH–CO–) imparts significant acidity to the N-H proton.

-

Crystal System: Triclinic, Space group P-1.

-

Conformation: The N-H bond in the central segment is typically anti to the C=O bond in the crystalline state.[2]

-

Torsion: The molecule exhibits twisting at the sulfur atom, with the sulfonyl benzene ring and the amide plane often adopting a dihedral angle of approximately 60–80° to minimize steric repulsion.

Physicochemical Properties[1][5][6][7][8][9][10][11][12]

Melting Point & State[5][12]

-

Physical State: White to off-white crystalline solid.[1]

-

Melting Point: Typically 165–170 °C (Recrystallized from ethanol/toluene).

-

Note: The melting point is significantly higher than the parent 4-chlorobenzenesulfonamide (~144 °C) due to enhanced intermolecular hydrogen bonding (dimer formation) and increased molecular rigidity.[1]

-

Solubility Profile

| Solvent | Solubility | Mechanism |

| Water | Insoluble (< 0.1 mg/mL) | Hydrophobic aromatic rings dominate the neutral species.[1] |

| 0.1 M NaOH | Soluble | Deprotonation of the acidic N-H yields the water-soluble sodium salt.[1] |

| DMSO / DMF | High | Polar aprotic solvents disrupt lattice energy effectively. |

| Ethanol | Moderate (Hot) | Used for recrystallization. |

| Chloroform | Moderate | Soluble, often used for NMR analysis. |

Acidity (pKa) and Ionization

The N-acylsulfonamide group is a classic acidic pharmacophore .[1]

-

pKa: 3.5 – 4.5 (Estimated).

-

Mechanism: Upon deprotonation, the negative charge is delocalized over both the carbonyl oxygen and the sulfonyl oxygens. This extensive resonance stabilization makes the proton much more acidic than a typical amide (pKa ~15) or sulfonamide (pKa ~10).

-

Biological Relevance: At physiological pH (7.4), the molecule exists almost exclusively as the anionic species , mimicking a carboxylate anion.

Synthetic Methodology

The synthesis follows a robust Schotten-Baumann acylation protocol.[1] This method is preferred for its high yield and operational simplicity.

Experimental Protocol

Objective: Synthesis of N-(4-chlorophenyl)sulfonylbenzamide from 4-chlorobenzenesulfonamide.

Reagents:

Procedure (Pyridine Method):

-

Dissolution: Dissolve 4-chlorobenzenesulfonamide (10 mmol) in dry pyridine (10 mL) in a round-bottom flask.

-

Addition: Cool the solution to 0°C. Add benzoyl chloride (11 mmol) dropwise over 15 minutes to control the exotherm.

-

Reflux: Heat the mixture to reflux (100–110°C) for 1–2 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Quench: Cool the mixture to room temperature and pour into crushed ice/water (100 mL) containing concentrated HCl (to neutralize pyridine).

-

Isolation: The product precipitates as a white solid. Filter under vacuum and wash thoroughly with cold water.[4]

-

Purification: Recrystallize from hot ethanol or a toluene/ethanol mixture to obtain analytical-grade crystals.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the Schotten-Baumann acylation.[1]

Analytical Characterization

Confirming the structure requires identifying the unique spectroscopic signatures of the N-acylsulfonamide linkage.

Infrared Spectroscopy (FT-IR)

The spectrum is characterized by the presence of both amide and sulfonyl bands.

-

N-H Stretch: 3200–3350 cm⁻¹ (Sharp, often shifted due to H-bonding).[1]

-

C=O Stretch (Amide I): 1670–1690 cm⁻¹ (Strong).

-

SO₂ Asymmetric Stretch: 1340–1360 cm⁻¹ (Strong).

-

SO₂ Symmetric Stretch: 1150–1170 cm⁻¹ (Strong).

-

C-Cl Stretch: ~1090 cm⁻¹.[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (CDCl₃ may show broadening of NH)[1]

-

Amide Proton (-NH-): δ 12.0 – 12.5 ppm (Broad singlet).[1] The extreme downfield shift confirms the acidic nature of the proton flanked by SO₂ and CO.

-

Benzoyl Ring: δ 7.8 – 8.0 ppm (m, 2H, ortho), δ 7.5 – 7.7 ppm (m, 3H, meta/para).

-

Sulfonyl Ring: δ 7.9 – 8.1 ppm (d, 2H, ortho to SO₂), δ 7.6 – 7.7 ppm (d, 2H, meta to SO₂).

Mass Spectrometry (ESI-MS)

Reactivity & Stability

Hydrolysis

The N-acylsulfonamide bond is chemically stable under neutral conditions but susceptible to hydrolysis under extreme pH.[1]

-

Acidic Hydrolysis: Stable in dilute acid; requires concentrated acid and heat to cleave back to sulfonamide and benzoic acid.

-

Basic Hydrolysis: In strong aqueous base (e.g., 1M NaOH, heat), the amide bond can cleave, releasing benzoate and the sulfonamide anion.

Alkylation

The acidic N-H proton is a nucleophilic site upon deprotonation.

-

Reaction: Treatment with K₂CO₃ and an alkyl halide (R-X) in acetone/DMF yields N-alkyl-N-acylsulfonamides .[1]

-

Application: This is a key pathway for diversifying the scaffold in SAR (Structure-Activity Relationship) studies.[1]

Resonance Mechanism Diagram

The following diagram illustrates the delocalization responsible for the compound's acidity and stability.

Figure 2: Ionization and resonance stabilization of the N-acylsulfonamide pharmacophore.

References

-

Gowda, B. T., et al. (2009).[2] Structure of N-(benzoyl)-4-chlorobenzenesulfonamide. Acta Crystallographica Section E. Link

-

Suchetan, P. A., et al. (2010). N-(4-Chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E. Link[1]

-

PubChem Database. N-(4-chlorophenyl)sulfonylbenzamide (CID 286220).[1] National Center for Biotechnology Information. Link[1]

-

BenchChem. 4-Chlorobenzenesulfonamide Properties & Synthesis. Link[1]

Comprehensive Technical Guide: N-(4-Chlorophenyl)sulfonylbenzamide Scaffolds

This comprehensive technical guide details the chemical identity, synthesis, and pharmacological profile of N-(4-chlorophenyl)sulfonylbenzamide (chemically defined as N-benzoyl-4-chlorobenzenesulfonamide).

Executive Summary

N-(4-chlorophenyl)sulfonylbenzamide belongs to the class of N-acylsulfonamides , a privileged scaffold in medicinal chemistry. Structurally, it consists of a benzamide core linked to a 4-chlorobenzenesulfonyl moiety. This unique connectivity confers significant acidity to the bridging N-H proton (pKa ~4.5–5.5), allowing the molecule to act as a bioisostere of carboxylic acids while improving membrane permeability and metabolic stability.

In drug development, this scaffold is highly valued for its versatility. It serves as a core pharmacophore in Carbonic Anhydrase (CA) inhibitors , Androgen Receptor (AR) antagonists (prostate cancer therapeutics), and Bcl-2 inhibitors (apoptosis regulation). This guide provides a rigorous analysis of its synthesis, physicochemical properties, and therapeutic applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The nomenclature "N-(4-chlorophenyl)sulfonylbenzamide" describes a benzamide nitrogen substituted by a (4-chlorophenyl)sulfonyl group.

Structural Specifications

-

IUPAC Name: N-benzoyl-4-chlorobenzenesulfonamide

-

Molecular Formula: C₁₃H₁₀ClNO₃S

-

Molecular Weight: 295.74 g/mol

-

Core Scaffold: N-Acylsulfonamide (–CO–NH–SO₂–)

-

Key Feature: The electron-withdrawing nature of both the carbonyl and sulfonyl groups renders the central N-H proton acidic.

Physicochemical Properties Table

| Property | Value / Characteristic | Relevance |

| pKa (Acidic) | 4.5 – 5.5 | Bioisostere for –COOH; forms water-soluble salts at physiological pH.[1] |

| LogP | ~2.5 – 3.2 | Good lipophilicity for cell membrane penetration. |

| H-Bond Donors | 1 (N-H) | Critical for active site binding (e.g., Zn²⁺ coordination in CA). |

| H-Bond Acceptors | 3 (O=C, O=S=O) | Facilitates interaction with receptor residues (e.g., Arg/Lys). |

| Solubility | Low in water; High in DMSO, Acetone | Requires salt formation (Na⁺/K⁺) for aqueous formulation. |

Synthetic Methodologies

Expert Insight: Selection of Synthetic Route

The synthesis of N-acylsulfonamides can be challenging due to the low nucleophilicity of sulfonamides. Two primary protocols are employed:

-

Acylation of Sulfonamide (Standard): Reaction of 4-chlorobenzenesulfonamide with benzoyl chloride. This is the most robust method for scale-up.

-

Coupling via Activation (Alternative): Reaction of benzoic acid with sulfonamide using POCl₃ or EDC/DMAP.

Protocol A: Acylation via Benzoyl Chloride

Reaction Logic: A weak base (Pyridine) is used to deprotonate the sulfonamide, increasing its nucleophilicity to attack the highly reactive benzoyl chloride.

Step-by-Step Methodology:

-

Preparation: Charge a dry round-bottom flask with 4-chlorobenzenesulfonamide (1.0 equiv) and anhydrous Dichloromethane (DCM) .

-

Activation: Add Pyridine (2.0 equiv) or Triethylamine (2.5 equiv) and cool to 0°C under N₂ atmosphere.

-

Addition: Dropwise add Benzoyl Chloride (1.1 equiv) over 30 minutes. The exotherm must be controlled to prevent side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography.

Visualization: Synthesis Workflow

Caption: General synthetic workflow for N-acylsulfonamide formation via acyl chloride coupling.

Pharmacological Profile & Mechanisms

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrase enzymes. The N-acylsulfonamide modification alters the pKa, often improving selectivity for specific isoforms (e.g., tumor-associated CA IX and XII) over the ubiquitous CA I and II.

-

Mechanism: The deprotonated sulfonamide nitrogen coordinates with the Zn²⁺ ion in the enzyme active site, displacing the catalytic water molecule and halting CO₂ hydration.

Androgen Receptor (AR) Antagonism

Derivatives of phenylsulfonylbenzamides have been identified as potent anti-androgens, structurally related to Bicalutamide .

-

Application: Prostate Cancer (Castration-Resistant).

-

Mechanism: Competitive binding to the AR ligand-binding domain (LBD), preventing androgen-induced conformational changes and nuclear translocation.

Bcl-2 Family Inhibition

Recent studies (see Ref 4) indicate that N-(phenylsulfonyl)benzamides can inhibit Bcl-2 anti-apoptotic proteins.

-

Therapeutic Goal: Restoring apoptosis in cancer cells that overexpress Bcl-2 to survive chemotherapy.

Visualization: Mechanism of Action (AR Antagonism)

Caption: Pathway of Androgen Receptor antagonism preventing nuclear translocation and tumor growth.

Experimental Protocols (In Vitro)

Protocol: Carbonic Anhydrase Inhibition Assay

Objective: Determine the IC₅₀ of the compound against CA isoforms.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Substrate: 4-Nitrophenyl acetate (4-NPA) or CO₂ (for stopped-flow).

-

Enzyme: Recombinant human CA I, II, IX.

-

-

Procedure:

-

Dissolve N-(4-chlorophenyl)sulfonylbenzamide in DMSO (stock 10 mM).

-

Prepare serial dilutions in Assay Buffer.

-

Incubate enzyme + inhibitor for 15 min at 25°C.

-

Add Substrate (4-NPA).

-

Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) using a kinetic microplate reader.

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀ using non-linear regression.

Future Outlook & Therapeutic Potential

The N-(4-chlorophenyl)sulfonylbenzamide scaffold represents a mature yet evolving chemical space.

-

Bioisosterism: Its ability to mimic the carboxylic acid of NSAIDs or metabolic regulators without the associated permeability issues makes it a prime candidate for "prodrug-like" modifications.

-

Targeted Delivery: The acidity allows for pH-dependent release profiles in the acidic tumor microenvironment (relevant for CA IX inhibition).

-

Agrochemicals: Similar scaffolds are used in herbicides (ALS inhibitors), suggesting potential for cross-disciplinary repurposing.

References

-

N-Benzoyl-4-chlorobenzenesulfonamide Crystal Structure & Antitumor Potential Source: National Institutes of Health (PMC) [Link]

-

Rational Design of Phenylsulfonyl-benzamides as Anti-Prostate Cancer Agents Source: Royal Society of Chemistry / PMC [Link]

- N-(phenylsulfonyl)

-

PubChem Compound Summary: N-(phenylsulfonyl)benzamide Source: PubChem (NIH) [Link]

Sources

An In-Depth Technical Guide to the Discovery and Historical Synthesis of N-(4-chlorophenyl)sulfonylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical synthesis of N-(4-chlorophenyl)sulfonylbenzamide, a molecule of interest in the broader field of sulfonamide chemistry. By delving into the foundational principles of its synthesis and the evolution of relevant methodologies, this document serves as a technical resource for researchers and professionals in drug development and organic chemistry.

Introduction and Significance

N-(4-chlorophenyl)sulfonylbenzamide belongs to the class of N-acylsulfonamides, a group of compounds that have garnered significant attention in medicinal chemistry. These molecules are characterized by a sulfonyl group directly attached to a nitrogen atom, which is in turn acylated. This structural motif imparts unique physicochemical properties, including acidity comparable to carboxylic acids, making them interesting as potential bioisosteres. The presence of the 4-chlorophenyl and benzoyl groups can influence the molecule's lipophilicity, electronic properties, and potential biological activity. Understanding the synthesis of this core structure is fundamental to exploring its derivatives and their potential applications.

Historical Context: The Dawn of Sulfonamide Chemistry

The journey to synthesizing N-(4-chlorophenyl)sulfonylbenzamide is rooted in the broader history of sulfonamide chemistry. The foundational reaction for the creation of the sulfonamide bond is the Hinsberg reaction , first described by Oscar Hinsberg in 1890.[1][2] This reaction involves the treatment of a primary or secondary amine with an arylsulfonyl chloride in the presence of a base.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide. This reaction proved to be a robust and versatile method for creating a wide array of sulfonamides and laid the groundwork for the development of the sulfa drugs, the first class of synthetic antimicrobial agents.[3] Early research in the 1940s by scientists like Crosley, Anderson, and their colleagues further expanded the understanding and application of sulfonamide synthesis, contributing to the burgeoning field of medicinal chemistry.

Synthetic Pathways to N-(4-chlorophenyl)sulfonylbenzamide

The synthesis of N-(4-chlorophenyl)sulfonylbenzamide is conceptually a two-step process:

-

Formation of the Sulfonamide Core: The synthesis of the precursor, N-(4-chlorophenyl)benzenesulfonamide.

-

N-Acylation: The benzoylation of the sulfonamide nitrogen to yield the final product.

Step 1: Synthesis of N-(4-chlorophenyl)benzenesulfonamide

The classical approach to synthesizing the sulfonamide precursor follows the principles of the Hinsberg reaction.

Reaction:

Causality Behind Experimental Choices:

-

Reactants: Benzenesulfonyl chloride serves as the electrophilic source of the benzenesulfonyl group. 4-Chloroaniline is the primary amine that acts as the nucleophile.

-

Solvent and Base: Pyridine is a common choice as it serves as both the solvent and the base.[4] As a base, it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. Its ability to dissolve the reactants facilitates the reaction. Other tertiary amines like triethylamine in an inert solvent such as dichloromethane are also commonly used.[1]

-

Work-up: The reaction mixture is typically poured into water to precipitate the crude sulfonamide. Acidification of the aqueous solution may be necessary to ensure complete precipitation of the product, as the sulfonamide can exhibit some solubility in basic conditions due to the acidic nature of the N-H proton.

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)benzenesulfonamide [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-chloroaniline (1.1 equivalents) in anhydrous pyridine at room temperature.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Isolation: Pour the reaction mixture into a beaker of cold water with stirring.

-

Precipitation: Acidify the mixture to approximately pH 5 with dilute hydrochloric acid to ensure complete precipitation of the product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-chlorophenyl)benzenesulfonamide.

Step 2: N-Benzoylation of N-(4-chlorophenyl)benzenesulfonamide

The second step involves the acylation of the sulfonamide nitrogen with a benzoyl group.

Reaction:

Causality Behind Experimental Choices:

-

Acylating Agent: Benzoyl chloride is a highly reactive acylating agent that readily reacts with the sulfonamide.

-

Reaction Conditions: The reaction can be carried out under basic conditions, similar to the initial sulfonamide formation, to deprotonate the sulfonamide and increase its nucleophilicity.[2] Alternatively, methods involving refluxing with the corresponding benzoic acid and a dehydrating agent like phosphorus oxychloride have been reported for similar N-acylsulfonamides.[5]

-

Purification: The final product is typically a solid that can be purified by recrystallization.

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)sulfonylbenzamide (Representative Method) [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-(4-chlorophenyl)benzenesulfonamide (1.0 equivalent) and benzoic acid (1.2 equivalents).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (2.0 equivalents) to the mixture.

-

Reaction: Heat the mixture to reflux on a water bath for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Dissolve the crude solid in a sodium bicarbonate solution and filter to remove any insoluble impurities. Re-precipitate the product by acidifying the filtrate with dilute hydrochloric acid. Collect the purified solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N-(4-chlorophenyl)benzenesulfonamide | C₁₂H₁₀ClNO₂S | 267.73 | Not specified in sources |

| N-(4-chlorophenyl)sulfonylbenzamide | C₁₉H₁₄ClNO₃S | 371.84 | Not specified in sources |

Note: Specific melting points for these compounds can vary based on purity and the experimental method used. The data presented is based on calculated molecular weights.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for N-(4-chlorophenyl)sulfonylbenzamide.

Conclusion

The synthesis of N-(4-chlorophenyl)sulfonylbenzamide is a testament to the enduring legacy of classical organic reactions, particularly the Hinsberg reaction, which provides the foundational sulfonamide linkage. The subsequent N-acylation builds upon this core structure, allowing for the introduction of further chemical diversity. The methodologies outlined in this guide, rooted in historical precedent and refined by modern practice, provide a clear and logical pathway for the preparation of this and related N-acylsulfonamides. For researchers in drug discovery, a thorough understanding of these synthetic principles is crucial for the rational design and synthesis of novel therapeutic agents.

References

- Hinsberg, O. Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Ber. Dtsch. Chem. Ges.1890, 23, 2962–2965.

- Yousef, F.; Mansour, O.; Herbali, J. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal2018, 1, 1-15.

-

Gowda, B. T.; et al. N-(4-Chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E2009 , 65, o3156. Available online: [Link] (accessed on February 18, 2026).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(4-Chlorophenyl)benzenesulfonamide | C12H10ClNO2S | CID 20865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted N-heterocycles by N-acylation [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Spectroscopic and Structural Analysis of N-(4-chlorophenyl)sulfonylbenzamide

Abstract

Introduction and Molecular Structure

N-(4-chlorophenyl)sulfonylbenzamide is a compound belonging to the N-acyl sulfonamide class. This functional group is a well-known bioisostere for carboxylic acids and is a key pharmacophore in several marketed drugs.[1] The precise characterization of such molecules is paramount for quality control, regulatory submission, and understanding structure-activity relationships (SAR). Spectroscopic techniques provide a definitive fingerprint of a molecule's structure, connectivity, and chemical environment.

The molecular structure consists of a central N-acyl sulfonamide linkage connecting a benzoyl group and a 4-chlorophenyl group. The electron-withdrawing nature of the benzoyl and sulfonyl moieties significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule.

Figure 1: Chemical Structure of N-(4-chlorophenyl)sulfonylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of the isotope and its local electronic environment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is outlined below. This ensures reproducibility and data integrity.

Figure 3: Proposed major fragmentation pathways for N-(4-chlorophenyl)sulfonylbenzamide in EI-MS.

Conclusion

The comprehensive analysis of NMR, IR, and Mass Spectrometry data provides a robust and multi-faceted confirmation of the structure of N-(4-chlorophenyl)sulfonylbenzamide. The key identifying features are the acidic N-H proton in ¹H NMR, the carbonyl carbon signal in ¹³C NMR, the characteristic stretching vibrations of the C=O and SO₂ groups in the IR spectrum, and the predictable fragmentation pattern highlighted by the benzoyl cation (m/z 105) and the isotopic signature of chlorine in the mass spectrum. This guide serves as a foundational resource for the analytical characterization of this and structurally related N-acyl sulfonamides.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Chlorophenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. CONICET. Retrieved from [Link]

- Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7).

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

- Perveen, S., et al. (2014). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Medicinal Chemistry Research, 24(3), 1049-1056.

-

ResearchGate. (n.d.). Examples of N-acylsulfonamide-containing drugs. Retrieved from [Link]

- Grygorenko, O. O., et al. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv.

-

NIST. (n.d.). P-chlorobenzene sulfonic acid, p-chlorophenyl hydrazide. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

- Gowda, B. T., et al. (2009). Infrared and NMR Spectra of Arylsulphonamides.

-

Academia.edu. (n.d.). Synthesis of Some N-Acyl Sulphonamides for Pharmacological Screening. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-chlorophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Retrieved from [Link]

Sources

N-(4-chlorophenyl)sulfonylbenzamide mechanism of action hypotheses

An In-Depth Technical Guide on the Hypothesized Mechanisms of Action of N-(4-chlorophenyl)sulfonylbenzamide and Related Sulfonamides

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents. N-(4-chlorophenyl)sulfonylbenzamide represents a core scaffold within this class, derivatives of which have demonstrated significant potential, particularly as anticancer agents. Understanding the precise mechanism of action is critical for rational drug design and therapeutic optimization. This guide synthesizes current research to explore the principal hypotheses regarding how this class of compounds exerts its biological effects. The primary mechanisms discussed are the targeted inhibition of carbonic anhydrase isoenzymes, the direct induction of the intrinsic apoptotic pathway, and the disruption of cell cycle progression. We will delve into the experimental evidence supporting each hypothesis, provide detailed protocols for key validation assays, and discuss other potential molecular targets that warrant further investigation.

Introduction to the Sulfonamide Scaffold

N-(4-chlorophenyl)sulfonylbenzamide is a compound belonging to the aromatic sulfonamides, a chemical class defined by a sulfonyl group connected to an amine and two aryl groups. Historically, sulfonamides first rose to prominence as antibacterial agents.[1][2] However, their therapeutic versatility is now widely recognized, with derivatives showing efficacy as diuretics, hypoglycemics, and potent anticancer agents.[1][3]

The anticancer properties of structurally novel sulfonamides are of particular interest to the drug development community.[1] A significant body of evidence suggests these compounds operate through a variety of mechanisms, including enzyme inhibition and interference with fundamental cellular processes like proliferation and programmed cell death.[1][3][4] This guide provides a detailed examination of the most compelling mechanistic hypotheses for N-(4-chlorophenyl)sulfonylbenzamide and its chemical relatives, offering a framework for researchers aiming to elucidate the therapeutic action of this promising scaffold.

Hypothesis I: Inhibition of Carbonic Anhydrases (CAs)

A leading hypothesis for the anticancer activity of many sulfonamides is their ability to inhibit carbonic anhydrases, a family of zinc-containing metalloenzymes.[4]

Rationale: A Tale of a Pharmacophore and a Target

The rationale for this hypothesis is rooted in classic structure-activity relationships. The unsubstituted sulfonamide moiety (-SO₂NH₂) is a well-established zinc-binding group (ZBG).[5] It can effectively coordinate with the Zn²⁺ ion located in the active site of carbonic anhydrases, preventing the enzyme from catalyzing its natural reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton.[6]

In the context of oncology, certain CA isoforms, particularly the tumor-associated CA IX and CA XII, are highly expressed in various cancers and are often linked to tumor progression.[7] These enzymes help cancer cells survive in their characteristic acidic microenvironment by managing intracellular and extracellular pH.[4] By inhibiting these specific CAs, sulfonamide-based drugs can disrupt this critical pH-regulating mechanism, leading to increased intracellular acidosis and ultimately, a reduction in cancer cell growth and survival.[4] The limited expression of CA IX and CA XII in normal tissues makes them highly attractive targets for developing selective anticancer therapies.[7]

Supporting Evidence

Numerous studies have demonstrated the potent inhibitory effects of various sulfonamide derivatives against multiple CA isoforms. Research has shown that modifications to the sulfonamide scaffold can tune the compound's affinity and selectivity for specific isoforms.[6] For example, a series of 4-substituted pyridine-3-sulfonamides exhibited a broad range of inhibitory activity, with inhibition constants (Kᵢ) reaching the nanomolar range for the cancer-associated hCA IX and hCA XII.[7] This body of work strongly supports the plausibility of direct CA inhibition as a primary mechanism of action.

Proposed Mechanism of Inhibition Diagram

The following diagram illustrates the proposed interaction where the sulfonamide group acts as a zinc-binding pharmacophore within the active site of a carbonic anhydrase enzyme.

Caption: Sulfonamide coordinates with the active site Zinc ion.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To validate this hypothesis, one must quantify the compound's ability to inhibit CA activity. The stopped-flow CO₂ hydrase assay is a gold-standard method.

Objective: To determine the inhibition constant (Kᵢ) of N-(4-chlorophenyl)sulfonylbenzamide against a specific CA isoform (e.g., hCA IX).

Principle: This method measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, which are detected by a pH indicator, causing a color change that is monitored spectrophotometrically over time. The rate of this reaction is proportional to the enzyme's activity.

Methodology:

-

Reagent Preparation:

-

Buffer: Prepare a 20 mM HEPES or TRIS buffer at the desired pH (typically 7.4), containing a pH indicator (e.g., 0.2 mM p-Nitrophenol).

-

Enzyme Stock: Prepare a concentrated stock solution of the purified recombinant human CA isoform (e.g., 1 mg/mL hCA IX) in buffer. Dilute to the final working concentration (e.g., 10 nM) immediately before use.

-

Inhibitor Stock: Prepare a 10 mM stock solution of N-(4-chlorophenyl)sulfonylbenzamide in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

-

Substrate: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

-

-

Assay Procedure (using a Stopped-Flow Spectrophotometer):

-

Equilibrate the instrument and reagents to 25°C.

-

In one syringe, load the enzyme solution mixed with either the vehicle control or a specific concentration of the inhibitor. Allow a pre-incubation period of 15 minutes to permit the formation of the enzyme-inhibitor complex.[7]

-

In the second syringe, load the CO₂-saturated water substrate.

-

Rapidly mix the contents of the two syringes. This initiates the enzymatic reaction.

-

Monitor the change in absorbance at the appropriate wavelength for the pH indicator (e.g., 400 nm for p-Nitrophenol) for a short duration (typically 10-20 seconds).

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes) from the linear portion of the absorbance vs. time curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the uninhibited (vehicle control) rate.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Kₘ).

-

Hypothesis II: Direct Induction of Apoptosis

A second major hypothesis is that these compounds directly activate the cellular machinery of apoptosis, or programmed cell death, a critical mechanism for eliminating damaged or cancerous cells.

Rationale

Inducing apoptosis is the ultimate goal of many cytotoxic cancer therapies. While cellular damage from various sources can trigger apoptosis, some compounds can more directly engage the apoptotic signaling pathways. For sulfonamide derivatives, evidence suggests they can initiate apoptosis independent of upstream cellular stress signals, pointing to a more direct mechanism of action.[8][9]

Supporting Evidence

Studies on N-substituted benzamides and other sulfonamide derivatives have shown they can induce apoptosis in various cancer cell lines.[9][10] Key mechanistic findings indicate the involvement of the intrinsic (or mitochondrial) pathway of apoptosis. This is evidenced by the observed release of cytochrome c from the mitochondria into the cytosol, followed by the activation of caspase-9.[8][11] Importantly, this process has been shown to occur even in p53-deficient cancer cells, suggesting the compound can bypass this common tumor suppressor gatekeeper, which is often mutated in cancer.[11] Further evidence includes the externalization of phosphatidylserine on the cell membrane, a hallmark of early apoptosis.[9]

Proposed Intrinsic Apoptosis Pathway Diagram

This diagram outlines the key steps of the intrinsic apoptotic pathway potentially triggered by the compound.

Caption: Proposed intrinsic apoptosis signaling cascade.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is the standard method for quantitatively distinguishing between healthy, early apoptotic, and late apoptotic/necrotic cells.

Objective: To quantify the percentage of apoptotic cells in a cancer cell line population after treatment with N-(4-chlorophenyl)sulfonylbenzamide.

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HCT-116, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the compound (e.g., based on a pre-determined IC₅₀ value from a viability assay) and a vehicle (DMSO) control. A positive control (e.g., staurosporine) should also be included. Incubate for a defined period (e.g., 24, 48 hours).

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells to ensure all apoptotic cells are included. Gently trypsinize the adherent cells and combine them with the supernatant from each well.

-

Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add fluorochrome-conjugated Annexin V (e.g., 5 µL of Annexin V-FITC) and a vital dye (e.g., 5 µL of PI solution) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer promptly (within 1 hour).

-

Set up the instrument with appropriate compensation for the fluorochromes used (e.g., FITC and PI).

-

Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.

-

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered debris).

-

-

Hypothesis III: Disruption of Cell Cycle Progression

A third possibility is that the compound interferes with the cell cycle, leading to an arrest at specific checkpoints, which prevents cell division and can subsequently trigger apoptosis.

Rationale

The cell cycle is a tightly regulated process. Checkpoints exist to ensure the fidelity of DNA replication and chromosome segregation. Many anticancer drugs function by inducing damage or stress that activates these checkpoints, causing the cell to arrest in a particular phase (G1, S, or G2/M). This halt in proliferation prevents the expansion of the cancer cell population.[1]

Supporting Evidence

Several studies have reported that sulfonamide derivatives can induce cell cycle arrest in cancer cells.[1][3] For example, N-substituted benzamides have been shown to cause a G2/M phase block prior to the induction of apoptosis.[11] This arrest was observed even in the presence of caspase inhibitors or in cells overexpressing the anti-apoptotic protein Bcl-2, indicating that cell cycle arrest is a distinct event that may precede and/or be independent of the final apoptotic cascade.[11]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.

Objective: To determine if N-(4-chlorophenyl)sulfonylbenzamide induces cell cycle arrest in a specific phase.

Principle: PI is a stoichiometric DNA stain, meaning it binds to DNA in proportion to the amount of DNA present. Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase (DNA synthesis) have a DNA content between 2n and 4n.

Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells with the compound and controls as described in the apoptosis protocol (Section 3.4).

-

Harvest cells (including floating cells) and wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. This permeabilizes the membrane and preserves the cellular structure.

-

Incubate the cells in ethanol for at least 1 hour at -20°C (or up to several weeks).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer, measuring the fluorescence of the PI signal.

-

Generate a histogram of cell count versus DNA content (PI fluorescence).

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

An accumulation of cells in a particular peak (e.g., an increase in the G2/M peak) compared to the vehicle control indicates cell cycle arrest in that phase.

-

Other Potential Molecular Targets

While the hypotheses above are strongly supported, the chemical versatility of the sulfonamide scaffold suggests other mechanisms may be at play, either as primary modes of action or as contributing off-target effects. These include:

-

Disruption of Microtubule Assembly: Some sulfonamides have been reported to interfere with tubulin polymerization, a mechanism similar to that of vinca alkaloids and taxanes.[1][3]

-

Inhibition of Matrix Metalloproteinases (MMPs): As zinc-dependent enzymes, MMPs are also potential targets for sulfonamides. Inhibition of MMPs can impede cancer cell invasion and metastasis.[1][4][10]

-

Modulation of Kinase Signaling: Certain sulfonamide derivatives act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer progression.[4]

-

Wnt/β-catenin Pathway Inhibition: Specific derivatives have been developed that can inhibit components of the Wnt pathway, such as β-catenin, which is crucial in colorectal cancer.[12]

Synthesis and Future Directions

The mechanistic hypotheses for N-(4-chlorophenyl)sulfonylbenzamide are not mutually exclusive. It is highly plausible that they are interconnected. For example, the inhibition of carbonic anhydrase IX could induce intracellular acidosis, creating a cellular stress state that triggers a G2/M cell cycle arrest and subsequently initiates the intrinsic apoptotic pathway.

A logical experimental strategy to fully characterize a novel sulfonamide derivative would follow a hierarchical approach, as outlined in the workflow below.

Proposed Experimental Workflow

Caption: A hierarchical workflow for mechanistic investigation.

Conclusion

The N-(4-chlorophenyl)sulfonylbenzamide scaffold and its derivatives represent a class of compounds with significant therapeutic promise, particularly in oncology. The existing body of scientific literature strongly supports several key mechanistic hypotheses. The ability of the sulfonamide moiety to act as a potent inhibitor of tumor-associated carbonic anhydrases presents a well-defined and compelling molecular target. Concurrently, substantial evidence demonstrates that these compounds can trigger cell cycle arrest and induce apoptosis via the intrinsic mitochondrial pathway. Future research should focus on directly testing N-(4-chlorophenyl)sulfonylbenzamide and its novel derivatives in the specific assays outlined in this guide to confirm which of these interconnected pathways are dominant, ultimately paving the way for the development of more targeted and effective cancer therapies.

References

- Ningbo Innopharmchem Co.,Ltd. (2026, January 29). Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research.

- Coluccia, A., et al. (2024, November 28). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry.

- Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.

- Khan, I., et al. (2025, November 6). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. Scientific Reports.

- Zaib, S., et al. (2023, July 11). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PLOS ONE.

- ResearchGate. The percent inhibition of the 4-amino-N-phenylbenzamide-sulfonyl chloride derived compounds against Glo-I enzyme.

- Al-Balas, Q., et al. (2024, January 24). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Organic Chemistry.

- Liberg, D., et al. (2002, March 18). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer.

- Google Patents. (2006).

- Poulsen, S. A., & Casini, A. (2002, March 15).

- El-Sayad, K. A., et al. (2024, June 15). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry.

- Xu, H. L., et al. (2022). Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. Bioorganic & Medicinal Chemistry Letters.

- Wesołowska, A., et al. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules.

- Zain-Alabdeen, A. I., et al. (2022, October 6). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Journal of Enzyme Inhibition and Medicinal Chemistry.

- de Morais, M. A. C., et al. (2021, January 8). Cell Cycle Arrest and Apoptosis Induction by a New 2,4- Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Journal of Pharmacy & Pharmaceutical Sciences.

- Olsson, A., et al. (2002, March 18). Mechanism of action for N-substituted benzamide-induced apoptosis. PubMed.

- Kim, J., et al. (2025, December 17).

Sources

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacophore of N-(4-Chlorophenyl)sulfonylbenzamide: A Technical Deep Dive

Executive Summary

N-(4-Chlorophenyl)sulfonylbenzamide (also known as N-benzoyl-4-chlorobenzenesulfonamide) represents a privileged scaffold in medicinal chemistry: the N-acylsulfonamide . This moiety is a bioisostere of the carboxylic acid group (

This guide explores the compound's pharmacophore, specifically its dual utility in targeting Carbonic Anhydrases (CAs) —critical enzymes in hypoxic tumor survival—and 11

Chemical Identity & Physicochemical Core

The core structure consists of a benzoyl group linked to a 4-chlorobenzenesulfonyl moiety via a nitrogen atom. The central

| Property | Value / Description | Significance |

| IUPAC Name | N-benzoyl-4-chlorobenzenesulfonamide | Unambiguous chemical ID. |

| Formula | MW: 295.74 g/mol . | |

| Acidity ( | The central NH is highly acidic due to flanking electron-withdrawing carbonyl and sulfonyl groups. It exists as an anion at physiological pH. | |

| H-Bonding | Donor: 1 (NH); Acceptors: 3 (O atoms) | Critical for coordinating active site metals (e.g., |

| Geometry | "Butterfly" conformation | The two aryl rings typically adopt a twisted conformation (torsion angle |

Pharmacophore & Mechanism of Action[1][2]

The N-Acylsulfonamide as a Zinc-Binding Group (ZBG)

In the context of Carbonic Anhydrase (CA) inhibition, specifically the tumor-associated isoforms hCA IX and XII , the deprotonated nitrogen of the N-acylsulfonamide acts as a monodentate ligand for the catalytic Zinc ion (

-

Coordination : The ionized nitrogen (

) coordinates directly to the -

Selectivity : Unlike classic sulfonamides (

), the bulky benzoyl group of N-acylsulfonamides interacts with the hydrophobic half of the CA active site, often conferring selectivity for specific isoforms over the ubiquitous hCA I/II.

11 -HSD1 Inhibition

This scaffold also serves as a template for 11

Pharmacophore Visualization

The following diagram illustrates the abstract pharmacophore model and its interaction points.

Figure 1: Pharmacophore map highlighting the Zinc-binding capability of the acidic nitrogen and hydrophobic interactions of the aryl wings.

Synthesis Protocol

The synthesis of N-(4-chlorophenyl)sulfonylbenzamide is robustly achieved via N-acylation of 4-chlorobenzenesulfonamide. Two primary methods exist: the Schotten-Baumann reaction (aqueous base) or anhydrous coupling (organic solvent). The anhydrous method is preferred for higher purity and yield.

Method: Anhydrous Acylation

Reaction : 4-Chlorobenzenesulfonamide + Benzoyl Chloride

Reagents:

-

4-Chlorobenzenesulfonamide (1.0 eq)

-

Benzoyl Chloride (1.1 eq)

-

Triethylamine (Et

N) or Pyridine (1.2 eq, as base/solvent) -

Dichloromethane (DCM) or THF (Solvent)

-

DMAP (0.1 eq, Catalyst - optional)

Step-by-Step Protocol:

-

Preparation : In a flame-dried round-bottom flask, dissolve 4-chlorobenzenesulfonamide (10 mmol, 1.91 g) in anhydrous DCM (50 mL).

-

Base Addition : Add Triethylamine (12 mmol, 1.67 mL) and stir at

(ice bath) for 10 minutes. -

Acylation : Dropwise add Benzoyl Chloride (11 mmol, 1.28 mL) over 15 minutes. The reaction is exothermic; maintain temperature

. -

Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Quenching : Pour the reaction mixture into cold

(50 mL) to neutralize the base and precipitate the product (or extract if soluble). -

Workup : Wash the organic layer with water (

) and brine. Dry over -

Purification : Evaporate solvent. Recrystallize the crude solid from Ethanol/Water to obtain white needles.

Figure 2: Synthetic workflow for the anhydrous acylation of sulfonamides.

Biological Context: The Hypoxia Pathway

One of the most compelling applications of this pharmacophore is in targeting Hypoxia-Inducible Factor (HIF-1) driven pathways in solid tumors.

-

Mechanism : Solid tumors often outgrow their blood supply, creating hypoxic regions.

-

Response : Hypoxia stabilizes HIF-1

, which upregulates Carbonic Anhydrase IX (CA IX) . -

Role of CA IX : It acidifies the extracellular space (promoting invasion) while maintaining intracellular pH neutral (survival).

-

Intervention : N-acylsulfonamides inhibit CA IX, disrupting this pH regulation and leading to tumor cell death.

Figure 3: Biological pathway illustrating the therapeutic intervention point of the compound in hypoxic tumors.

References

-

BenchChem . (2025).[2] An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. 2

-

PubChem . (2025). N-(4-Chlorophenyl)benzenesulfonamide Compound Summary. National Library of Medicine. 3

-

Suchetan, P. A., et al. (2009).[4][5] N-(4-Chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E. 6

-

Supuran, C. T., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. 7[5][8][9][10]

-

Bioorganic & Medicinal Chemistry Letters . (2009). 4-(Phenylsulfonamidomethyl)benzamides as potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1.[5] 5[1][5][8][9][11]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-(4-Chlorophenyl)benzenesulfonamide | C12H10ClNO2S | CID 20865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzoyl-4-chlorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Phenylsulfonamidomethyl)benzamides as potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1 with efficacy in diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(4-Chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Evaluating Sulfonamide and Benzamide Derivatives in Anticancer Cell Lines

< Disclaimer: The compound specified in the prompt, N-(4-chlorophenyl)sulfonylbenzamide, is not a well-documented anticancer agent in publicly available scientific literature. Therefore, this guide has been constructed around the broader, extensively researched class of Sulfonamide and Benzamide Derivatives , for which significant anticancer research exists. The protocols and mechanisms described herein are based on established principles for this class of compounds and are intended to serve as an expert-level template for researchers.

Preamble: The Therapeutic Promise of the Sulfonamide-Benzamide Scaffold

The sulfonamide and benzamide moieties are cornerstones of medicinal chemistry, recognized as "privileged scaffolds" due to their versatile binding properties and presence in numerous FDA-approved drugs.[1] In oncology, these structures are integral to several classes of targeted agents, including inhibitors of kinases, carbonic anhydrase (CA), tubulin polymerization, and Poly (ADP-ribose) polymerase (PARP).[1][2][3] Their ability to form critical hydrogen bonds allows them to bind with high affinity to a diverse array of biological targets, making them a fertile ground for the development of novel anticancer therapeutics.[1] This guide provides a comprehensive framework for the preclinical in vitro evaluation of novel sulfonamide and benzamide derivatives, grounding protocols in mechanistic rationale to empower researchers in their drug discovery efforts.

Part 1: Core Mechanism of Action - A Multi-Target Landscape

Sulfonamide and benzamide derivatives exert their anticancer effects by modulating a variety of critical cellular pathways. Their mechanism is not singular but rather depends on the specific substitutions and overall molecular structure, which dictates target specificity.

Key validated mechanisms include:

-

Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrase isoforms, particularly CA IX, which is overexpressed in hypoxic solid tumors and plays a crucial role in tumor cell survival and pH regulation.[3][4] By inhibiting CA IX, these compounds disrupt tumor acidosis, leading to apoptosis.

-

Tubulin Polymerization Inhibition: Certain derivatives function as microtubule-targeting agents. They bind to the colchicine domain of tubulin, disrupting microtubule dynamics, which is essential for mitotic spindle formation. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2][5]

-

Kinase Inhibition: The benzamide scaffold is a key component of many kinase inhibitors that target dysregulated signaling pathways in cancer (e.g., RTK pathways).[1] By competing with ATP in the kinase domain, these drugs block downstream signaling required for cancer cell proliferation and survival.

-

PARP Inhibition: The benzamide group can mimic the nicotinamide moiety of NAD+, the cofactor for PARP enzymes.[1] This inhibition is particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality.[1]

The convergence of these potential mechanisms underscores the importance of a multi-assay approach to fully characterize the activity of a novel compound.

Caption: Potential mechanisms of action for sulfonamide/benzamide derivatives.

Part 2: Pre-clinical Validation Workflow & Protocols

A logical, phased approach is critical for evaluating a novel compound. The workflow should progress from broad cytotoxicity screening to more detailed mechanistic assays.

Caption: A phased experimental workflow for compound evaluation.

Protocol 1: Cell Viability and IC50 Determination

This initial step quantifies the dose-dependent cytotoxic or cytostatic effect of the compound across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the primary metric derived from this assay.[6]

Principle: Assays like MTT or CellTiter-Glo measure metabolic activity, which correlates with the number of viable cells.[7][8]

Methodology (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7][9]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.[6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.[7]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.[10]

Protocol 2: Apoptosis Analysis by Flow Cytometry

This assay determines if the observed cytotoxicity is due to programmed cell death (apoptosis).

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is used to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[6]

Methodology (Annexin V/PI Staining):

-

Cell Treatment: Seed cells in 6-well plates. Treat with the compound at concentrations around its IC50 and 2x IC50 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.[6]

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[8] Quadrant analysis will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol 3: Cell Cycle Analysis

This protocol is used to determine if the compound induces arrest at a specific phase of the cell cycle, a common mechanism for microtubule inhibitors and DNA damaging agents.[11]

Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from PI-stained cells is therefore directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Methodology (PI Staining):

-

Cell Treatment: Treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for 24 hours.

-

Harvesting: Collect approximately 1 x 10^6 cells per sample.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[6]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[6]

-

Analysis: Analyze the samples by flow cytometry. The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Part 3: Data Presentation & Interpretation

Summarizing quantitative data in a clear, tabular format is essential for comparison and decision-making.

Table 1: Hypothetical IC50 Values of a Novel Sulfonamide Derivative

| Cell Line | Cancer Type | IC50 (µM) [48h] |

| MCF-7 | Breast (ER+) | 3.65[4] |

| MDA-MB-231 | Breast (Triple-Negative) | 5.54[4] |

| HCT116 | Colon | 0.12[12] |

| SW480 | Colon | 2.0[12] |

| A549 | Lung | 15.8 |

| NCM460 | Normal Colon Epithelial | > 50 |

Interpretation: The compound shows potent activity against colon cancer cell lines, particularly HCT116. The higher IC50 in the normal cell line (NCM460) suggests a degree of cancer cell selectivity.[11]

Table 2: Hypothetical Apoptosis & Cell Cycle Data in HCT116 Cells (24h Treatment)

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |

| Vehicle Control | 0 | 4.5 ± 0.8% | 12.1 ± 1.5% |

| Compound X | 0.1 (IC50) | 28.7 ± 2.1% | 45.3 ± 3.3% |

| Compound X | 0.2 (2x IC50) | 55.2 ± 3.5% | 68.9 ± 4.0% |

Interpretation: The data strongly suggest that Compound X induces apoptosis in HCT116 cells. The significant accumulation of cells in the G2/M phase indicates that the compound's mechanism may involve disruption of microtubule formation or induction of DNA damage, consistent with known mechanisms of benzamide and sulfonamide derivatives.[11]

References

- The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.

- Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies. Benchchem.

- Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Benchchem.

- Synthesis, anticancer and radiosensitizing evaluation of some novel sulfonamide derivatives. European Journal of Medicinal Chemistry.

- Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents.

- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Biomedicine & Pharmacotherapy.

- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.

- The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI.

- Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Beni-Suef University Journal of Basic and Applied Sciences.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research.

- Screening Anticancer Drugs with NCI Lines. Cytion.

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. noblelifesci.com [noblelifesci.com]

- 9. Screening Anticancer Drugs with NCI Lines [cytion.com]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Characterization of N-(4-chlorophenyl)sulfonylbenzamide as a β-Catenin Inhibitor

Introduction: Targeting the Wnt/β-Catenin Signaling Pathway in Oncology